![molecular formula C19H14 B134967 3-Méthylbenz[a]anthracène CAS No. 2498-75-1](/img/structure/B134967.png)
3-Méthylbenz[a]anthracène
Vue d'ensemble
Description
3-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C19H14. It is a derivative of benz[a]anthracene, characterized by the presence of a methyl group at the third position of the benzene ring. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine due to its carcinogenic properties .
Applications De Recherche Scientifique
3-Methylbenz[a]anthracene is extensively used in scientific research due to its carcinogenic properties. It serves as a model compound for studying the mechanisms of chemical carcinogenesis. In biology and medicine, it is used to induce tumors in laboratory animals to study cancer development and test potential anti-cancer drugs .
In chemistry, it is used to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives. Its unique structure makes it a valuable compound for investigating the photophysical and photochemical properties of aromatic hydrocarbons .
Mécanisme D'action
Target of Action
3-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA in cells . It interacts with DNA, leading to the formation of DNA adducts .
Mode of Action
The compound binds covalently to DNA, forming DNA adducts . This interaction can lead to DNA damage and mutations, which can disrupt normal cellular processes and lead to carcinogenesis .
Biochemical Pathways
3-Methylbenz[a]anthracene is metabolized by various enzymes in the body, leading to the formation of reactive intermediates . These intermediates can bind to DNA and form DNA adducts . The formation of these adducts can disrupt normal DNA replication and transcription processes, leading to mutations and potentially cancer .
Pharmacokinetics
Like other pahs, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract . Once absorbed, it can be distributed throughout the body and metabolized by enzymes in the liver . The metabolites can then be excreted in the urine and feces .
Result of Action
The primary result of 3-Methylbenz[a]anthracene’s action is the formation of DNA adducts, which can lead to DNA damage and mutations . These mutations can disrupt normal cellular processes and lead to the development of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methylbenz[a]anthracene. For example, exposure to sunlight can lead to the formation of reactive oxygen species, which can increase the reactivity of the compound . Additionally, the presence of other pollutants can influence the metabolism and toxicity of the compound .
Analyse Biochimique
Cellular Effects
Pahs are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to understand these aspects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenz[a]anthracene typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of benz[a]anthracene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of 3-Methylbenz[a]anthracene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylbenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: 3-Methylbenz[a]anthracene-1,2-dione.
Reduction: 3-Methyl-1,2-dihydrobenz[a]anthracene.
Substitution: 3-Bromobenz[a]anthracene or 3-Chlorobenz[a]anthracene.
Comparaison Avec Des Composés Similaires
- Benz[a]anthracene
- 7-Methylbenz[a]anthracene
- 9-Methylbenz[a]anthracene
- 1-Methylbenz[a]anthracene
Comparison: 3-Methylbenz[a]anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological activity. Compared to other methylated derivatives, it has distinct carcinogenic properties and is often used as a reference compound in carcinogenesis studies .
Propriétés
IUPAC Name |
3-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-9-18-16(10-13)7-8-17-11-14-4-2-3-5-15(14)12-19(17)18/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZKVUIQCRWXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179697 | |
| Record name | 3-Methylbenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2498-75-1 | |
| Record name | 3-Methylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benz(a)anthracene, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbenz[a]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylbenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLBENZ(A)ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: The provided articles discuss carcinogenic potential in relation to benzo[a]pyrene. Is 3-Methylbenz[a]anthracene also carcinogenic?
A1: While the articles don't directly assess the carcinogenicity of 3-Methylbenz[a]anthracene itself, they highlight the crucial role of structure and solvent in carcinogenic potential. Research [, ] demonstrates that closely related compounds, 9-, 2-, and 3-Methylbenz[a]anthracene, were non-carcinogenic in toluene but became carcinogenic when dissolved in n-dodecane. This underscores the complex interplay between compound structure and environmental factors in carcinogenesis. Further research specifically focusing on 3-Methylbenz[a]anthracene is necessary to determine its carcinogenic potential.
Q2: One article mentions a synthesis route for a related compound, tetrangulol, starting with a naphthoquinone derivative. Could this method be adapted to synthesize 3-Methylbenz[a]anthracene derivatives?
A2: The synthesis of tetrangulol, a 1,8-dihydroxy-3-methylbenz[a]anthracene-7,12-quinone, utilizes a decarboxylative alkylation of a naphthoquinone derivative followed by cyclization and dehydrogenation [, ]. While this strategy provides a foundation, directly adapting it to synthesize 3-Methylbenz[a]anthracene derivatives might require significant modifications. The presence of the quinone moiety in tetrangulol introduces functionalities and reactivity patterns not present in the target compound. Therefore, alternative synthetic routes or modifications to this approach would likely be necessary.
Q3: The research highlights the discovery of a novel antibacterial compound, 5,6-dihydro-1,8-dihydroxy-3-methylbenz[a]anthracene-7,12-quinone, from a deep-sea bacterium. Could this finding open avenues for new drug discovery related to 3-Methylbenz[a]anthracene?
A3: The isolation of 5,6-dihydro-1,8-dihydroxy-3-methylbenz[a]anthracene-7,12-quinone, structurally similar to 3-Methylbenz[a]anthracene, from a deep-sea Actinomadura species presents an intriguing opportunity []. While this compound exhibits immunosuppressant activity, its antibacterial activity against Staphylococcus aureus suggests potential for drug development. This discovery highlights the vast and underexplored chemical diversity of marine microorganisms, which could be a source of novel 3-Methylbenz[a]anthracene analogs or derivatives with potential therapeutic applications. Further investigation into the structure-activity relationship of this compound and its analogs could pave the way for designing new antibacterial agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


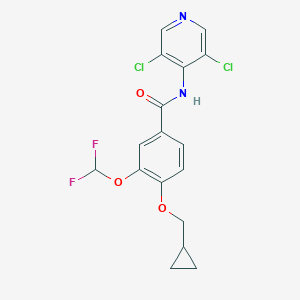
![[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate](/img/structure/B134888.png)
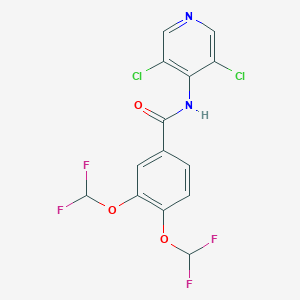
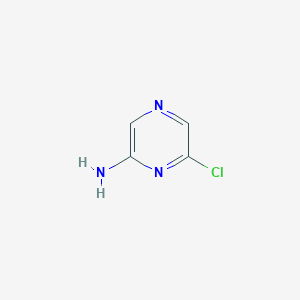
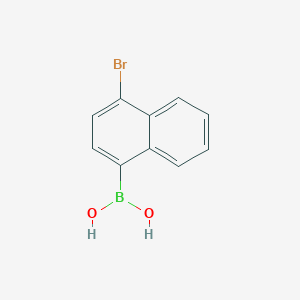
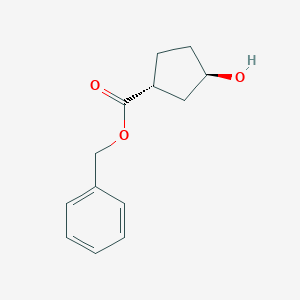
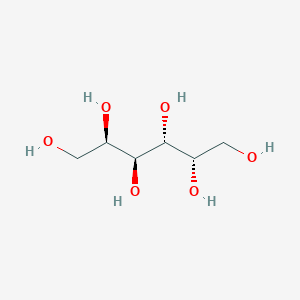
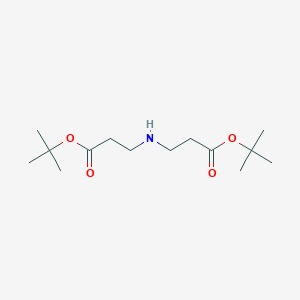
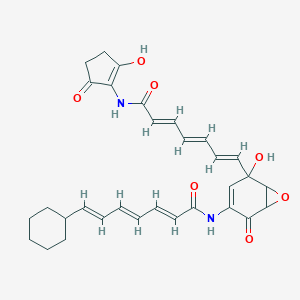
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)
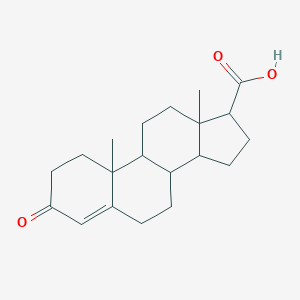

![[(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B134936.png)
![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)
